Bienvenue dans la boutique en ligne BenchChem!

4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine

GPR119 agonism structure-activity relationship N-acyl piperidine

4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine (CAS 1775471-53-8) is a synthetic small molecule with the molecular formula C21H29N3O2 and a molecular weight of 355.5 g/mol. It comprises a piperidine core substituted at the 1-position with a 4-phenylbutanoyl amide moiety and at the 4-position with a 3-isopropyl-1,2,4-oxadiazol-5-ylmethyl group.

Molecular Formula C21H29N3O2
Molecular Weight 355.482
CAS No. 1775471-53-8
Cat. No. B2367397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine
CAS1775471-53-8
Molecular FormulaC21H29N3O2
Molecular Weight355.482
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CC2CCN(CC2)C(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C21H29N3O2/c1-16(2)21-22-19(26-23-21)15-18-11-13-24(14-12-18)20(25)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3
InChIKeyCCHQMZUOISTEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine (CAS 1775471-53-8): Structural and Physicochemical Baseline for Procurement Evaluation


4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine (CAS 1775471-53-8) is a synthetic small molecule with the molecular formula C21H29N3O2 and a molecular weight of 355.5 g/mol [1]. It comprises a piperidine core substituted at the 1-position with a 4-phenylbutanoyl amide moiety and at the 4-position with a 3-isopropyl-1,2,4-oxadiazol-5-ylmethyl group [1]. The compound is a member of the 3-isopropyl-1,2,4-oxadiazole-piperidine chemotype, a scaffold that has yielded several potent and clinically evaluated GPR119 agonists including AR231453, GSK1292263, and HD0471042 [2][3]. It is commercially available as a research-grade screening compound with a minimum purity specification of 95% [1].

Why Structural Analogs of 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine Cannot Be Assumed Interchangeable in GPR119-Targeted Research


Within the 3-isopropyl-1,2,4-oxadiazole-piperidine chemotype, even minor N-acyl substitutions on the piperidine ring produce profound differences in GPR119 potency, selectivity, and pharmacokinetic behavior. AR231453, bearing a 2-fluoro-4-methanesulfonyl-phenyl-pyrimidine substituent, achieves an EC50 of 0.68 nM at human GPR119 . In contrast, GSK1292263, which features a pyridinyl-methoxy-phenyl linker, exhibits a pEC50 of 6.8 (approximately 158 nM) in recombinant human GPR119 reporter assays but a substantially higher pEC50 of 8.5 (approximately 3.2 nM) for GLP-1 secretion in GLUTag cells [1]. The 4-phenylbutanoyl amide substituent present in CAS 1775471-53-8 is structurally distinct from the heteroaryl-amine and ether-linked aryl groups found in characterized GPR119 agonists, and no published quantitative potency data exist to justify direct functional substitution [2]. This gap in published evidence means that assuming interchangeable activity without independent experimental validation introduces substantial scientific risk.

Quantitative Differentiation Evidence for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine Relative to Closest GPR119 Agonist Comparators


N-Acyl Substituent Distinction: 4-Phenylbutanoyl vs. Heteroaryl-Amine in AR231453

CAS 1775471-53-8 contains a 4-phenylbutanoyl amide group attached to the piperidine nitrogen, whereas AR231453 (CAS 733750-99-7) bears a complex 2-fluoro-4-methanesulfonyl-phenyl-pyrimidin-4-yl-amine substituent at the same position [1]. AR231453 has a confirmed GPR119 EC50 of 0.68 nM . No quantitative GPR119 activity data are published for the 4-phenylbutanoyl-substituted compound, making direct potency comparison impossible based on available evidence.

GPR119 agonism structure-activity relationship N-acyl piperidine

Oxadiazole-Piperidine Linker Architecture: Methylene Bridge vs. Direct Attachment in GSK1292263

In CAS 1775471-53-8, the 3-isopropyl-1,2,4-oxadiazole ring is connected to the piperidine 4-position via a methylene (-CH2-) bridge [1]. GSK1292263 (CAS 1032823-75-8) employs a direct N-oxadiazole bond at the piperidine 4-position, with the 4-phenylbutanoyl group replaced by a pyridinyl-methoxy-benzene-sulfonamide extension [2]. GSK1292263 achieves pEC50 values of 6.8 (human GPR119 reporter) and 8.5 (GLP-1 secretion in GLUTag cells), corresponding to EC50 values of approximately 158 nM and 3.2 nM, respectively [2].

linker chemistry GPR119 pharmacophore oxadiazole connectivity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Class Comparators

CAS 1775471-53-8 has a computed XLogP3-AA value of 4.1 with 0 hydrogen bond donors and 4 hydrogen bond acceptors, and a molecular weight of 355.5 g/mol [1]. For comparison, AR231453 (MW 505.52, C21H24FN7O5S) is substantially larger and more polar, with multiple H-bond acceptors from nitro, sulfonyl, and pyrimidine groups . GSK1292263 (MW 456.56, C23H28N4O4S) is intermediate in size [2]. The lower molecular weight and moderate lipophilicity (XLogP3 4.1) of the target compound place it in a more favorable region of oral drug-likeness space compared to AR231453 and GSK1292263, though this does not confer any known activity advantage.

drug-likeness Lipinski parameters physicochemical profiling

Commercial Availability and Purity Specification vs. Research-Grade GPR119 Agonist Standards

CAS 1775471-53-8 is available from AKSci at a minimum purity of 95% and is part of the ChemBridge screening collection (ID 52282109) . In contrast, AR231453 is supplied by specialty vendors (e.g., Santa Cruz Biotechnology, ProbeChem) as a characterized GPR119 agonist with documented EC50 values . GSK1292263 is available from multiple vendors with reported pEC50 data [1]. The target compound's positioning as a screening collection member, rather than a pharmacologically characterized probe, means it lacks the activity certification and QC documentation typically accompanying validated GPR119 agonist standards.

chemical procurement screening collection vendor comparison

Procurement-Relevant Application Scenarios for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine (CAS 1775471-53-8)


GPR119 Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion

This compound provides a structurally differentiated N-acyl substituent (4-phenylbutanoyl) and oxadiazole-piperidine linker (methylene bridge) not present in characterized GPR119 agonists such as AR231453 or GSK1292263 [1]. Procurement is justified when the research objective is to explore how these structural features modulate GPR119 activity, selectivity, or physicochemical properties relative to established chemotypes [1]. It is not suitable as a positive control in GPR119 functional assays without independent potency verification.

Diversity-Oriented Synthesis and Chemical Library Expansion

With a molecular weight of 355.5 g/mol, moderate computed lipophilicity (XLogP3 4.1), and zero hydrogen bond donors, the compound occupies a favorable region of lead-like chemical space [2]. It is well-suited as a building block for diversity-oriented synthesis programs targeting GPR119 or other GPCR targets where the oxadiazole-piperidine scaffold has demonstrated pharmacological relevance [1].

Negative Control or Inactive Analog Generation for GPR119 Target Engagement Studies

Given the absence of published GPR119 potency data for this specific compound, it may serve as a structurally matched inactive or weakly active analog for use in target engagement studies alongside validated GPR119 agonists (e.g., AR231453, EC50 0.68 nM) . This application requires in-house confirmation of lack of activity at the relevant target concentration.

Pharmacophore Model Refinement and Computational Docking Studies

The 4-phenylbutanoyl group provides an aromatic acyl extension that can be used to probe the lipophilic tolerance of the GPR119 binding pocket beyond the spatial footprint explored by AR231453 and GSK1292263 [1]. The methylene linker introduces a degree of conformational freedom absent in directly attached oxadiazole analogs, enabling computational assessment of linker flexibility contributions to binding energetics [1].

Quote Request

Request a Quote for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.